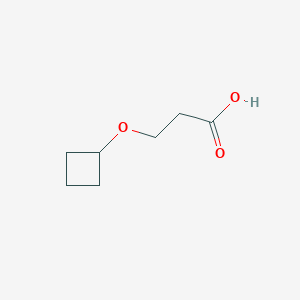

3-Cyclobutoxypropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-cyclobutyloxypropanoic acid |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-5-10-6-2-1-3-6/h6H,1-5H2,(H,8,9) |

InChI Key |

BQKXTVMOTPRSTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OCCC(=O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations in 3 Cyclobutoxypropanoic Acid Research

Systematic IUPAC Nomenclature

The formal naming of organic compounds follows a set of rules established by IUPAC to ensure that every distinct compound has a unique and descriptive name. wikipedia.org For carboxylic acids, the systematic name is derived by identifying the longest carbon chain containing the carboxyl group (-COOH) and replacing the "-e" suffix of the corresponding alkane with "-oic acid". wikipedia.org

In the case of 3-Cyclobutoxypropanoic acid, the principal functional group is the carboxylic acid, and the parent chain is a three-carbon chain, which is named "propanoic acid". The carboxyl carbon is designated as position 1. A cyclobutoxy group (-O-C₄H₇) is attached to the carbon at position 3. Therefore, the systematic IUPAC name for the compound is This compound .

Table 1: IUPAC Nomenclature Breakdown for this compound

| Component | Description | Name Element |

|---|---|---|

| Parent Chain | Three-carbon carboxylic acid | Propanoic acid |

| Substituent | A cyclobutyl group linked via an oxygen atom | Cyclobutoxy |

| Position | Location of the substituent on the parent chain | 3- |

| Full IUPAC Name | This compound | |

Chirality and Stereoisomeric Forms of this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different groups.

The parent compound, this compound, is itself achiral . An analysis of its structure reveals that no carbon atom is bonded to four distinct substituents.

C1 (Carboxyl Carbon): Bonded to three atoms (two oxygen, one carbon), not four.

C2: Bonded to two identical hydrogen atoms, the carboxyl group, and the rest of the chain.

C3: Bonded to two identical hydrogen atoms, the cyclobutoxy group, and the rest of the chain.

However, chirality becomes a critical consideration in the research of derivatives of this compound. When one of the hydrogen atoms on the C2 carbon is replaced with a different functional group (e.g., an amino group, -NH₂), C2 becomes a chiral center. This substitution results in the existence of two distinct, non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. Research involving substituted 3-cyclobutoxypropanoic acids, such as (S)-2-amino-3-(cyclobutoxy)propanoic acid or (R)-2-substituted derivatives, must account for these stereoisomeric forms, as they often exhibit different biological activities. sigmaaldrich.comnih.govbldpharm.com

Table 2: Chirality in this compound and its C-2 Substituted Derivatives

| Compound | Structure | Chiral Center at C2? | Number of Stereoisomers | Stereoisomer Designations |

|---|---|---|---|---|

| This compound | Cyclobutoxy-CH₂-CH₂-COOH | No | 1 | N/A |

Stereochemical Assignment Methodologies

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule is a crucial step in chemical research. For chiral derivatives of this compound, several powerful analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy can be used to determine absolute stereochemistry by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netnih.gov The chiral acid is reacted with an enantiomerically pure CDA (e.g., (R)- and (S)-Mosher's acid or an amino alcohol derived from BINOL) to form a mixture of two diastereomers. nih.gov These diastereomers have different physical properties and, therefore, will exhibit distinct chemical shifts in the ¹H or ¹³C NMR spectrum. By analyzing the differences in these shifts (Δδ), the absolute configuration of the original acid can be deduced based on established models. acs.orgresearchgate.net

X-Ray Crystallography Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net The technique provides a precise three-dimensional map of the electron density within a crystal. If the molecule crystallizes well and contains a heavy atom, the anomalous dispersion effect (Bijvoet method) can be used to determine the absolute stereochemistry unambiguously. researchgate.net Alternatively, the acid can be co-crystallized with a chiral auxiliary of known configuration, and the absolute stereochemistry of the acid is determined relative to the known reference. tcichemicals.comspringernature.com

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a powerful technique for separating enantiomers. researchgate.netphenomenex.com This separation can be achieved through two main approaches:

Direct Method: The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. phenomenex.com

Indirect Method: The enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard, achiral HPLC column. akjournals.comrsc.org While primarily a separation technique, HPLC is essential for verifying the enantiomeric purity of a sample whose absolute configuration has been determined by other means.

Table 3: Comparison of Stereochemical Assignment Methodologies

| Methodology | Principle | Advantages | Common Applications in Carboxylic Acid Analysis |

|---|---|---|---|

| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals. researchgate.net | Requires small sample amounts; can be performed in solution. | Determination of configuration using agents like Mosher's acid or BINOL derivatives. nih.govacs.org |

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to map atomic positions in 3D space. researchgate.net | Provides unambiguous, definitive structural proof. springernature.com | Absolute configuration determination of crystalline derivatives. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives. researchgate.net | Excellent for both analytical and preparative separation of enantiomers; high sensitivity. phenomenex.comakjournals.com | Quantifying enantiomeric excess (purity) and isolating individual enantiomers for further study. |

Synthetic Methodologies for 3 Cyclobutoxypropanoic Acid and Analogues

Esterification and Etherification Approaches for the Cyclobutoxy Moiety

The formation of the cyclobutoxy moiety is a key step in the synthesis of the target molecule. This is typically achieved through etherification reactions, where cyclobutanol (B46151) is reacted with a suitable substrate.

One common approach is the Williamson ether synthesis, which involves the reaction of a cyclobutoxide salt with an alkyl halide. While not directly described for 3-cyclobutoxypropanoic acid in the provided results, this fundamental reaction is a cornerstone of ether synthesis.

A more direct route involves the acid-catalyzed addition of cyclobutanol to an activated alkene, such as an α,β-unsaturated ester or nitrile. For instance, the reaction of cyclobutanol with acrylonitrile (B1666552), followed by hydrolysis of the resulting nitrile, would yield this compound. This type of reaction is analogous to the synthesis of other β-alkoxypropanoic acids. acs.org

Furthermore, modern catalytic methods are being developed for etherification reactions. These include the use of iron-catalyzed systems for the dehydrative coupling of alcohols and palladium-catalyzed allylic etherification. acs.orgacs.org These advanced methods may offer milder reaction conditions and improved selectivity. The direct esterification of carboxylic acids with alcohols, including secondary alcohols like cyclobutanol, can be achieved using organocatalysts. rsc.org Reductive etherification of esters is another pathway to form ethers. organic-chemistry.org

A patent describes the preparation of 2-(3-cyclobutoxy group pyridin-4-yl-)-1-methyl-5-Trifluoromethyl-1 H-benzoglyoxaline, where cyclobutanol is used to form the cyclobutoxy ether linkage. google.com.na Another publication details the alkylation of a phenol (B47542) with a cyclobutyl-containing reagent to form a cyclobutoxy ether. acs.org

Below is a table summarizing various etherification approaches:

| Method | Reactants | Catalyst/Conditions | Key Features |

| Williamson Ether Synthesis | Cyclobutoxide, Alkyl Halide | Base | Classic, versatile method |

| Michael Addition | Cyclobutanol, Acrylonitrile/Acrylate (B77674) | Acid or Base | Forms the C-O bond and propionitrile/propionate precursor simultaneously |

| Iron-Catalyzed Dehydration | Cyclobutanol, another alcohol | Iron catalyst | Forms ethers directly from alcohols with water as the byproduct acs.org |

| Palladium-Catalyzed Allylic Etherification | Allylic carbonate/acetate, Cyclobutanol | Palladium catalyst, Chiral ligand | Can provide high enantioselectivity acs.org |

| Organocatalytic Esterification | Carboxylic acid, Cyclobutanol | Sulfur(IV) based organocatalyst | Redox-neutral, avoids inversion of stereocenter rsc.org |

Chain Elongation and Carboxylic Acid Functionalization Strategies

Once the cyclobutoxy group is in place, or concurrently with its formation, the three-carbon propanoic acid chain must be constructed and functionalized.

Michael Addition Pathways to Propanoic Acid Derivatives

The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.orgnrochemistry.comchemistrysteps.com In the context of synthesizing this compound, a key strategy involves the addition of a nucleophile to an acrylic acid equivalent that already contains the cyclobutoxy group.

Alternatively, and more commonly for this specific target, the Michael addition of cyclobutanol or sodium cyclobutoxide to an α,β-unsaturated carbonyl compound like acrylonitrile or an acrylate ester is a primary pathway. wikipedia.orgnrochemistry.com The mechanism involves the formation of an enolate intermediate which is then protonated. masterorganicchemistry.com

The general reaction is as follows:

Cyclobutanol + CH₂=CH-CN → Cyclobutyl-O-CH₂-CH₂-CN

Cyclobutyl-O-CH₂-CH₂-CN + H₂O/H⁺ → this compound

This reaction is analogous to the preparation of other β-alkoxypropionitriles and their subsequent hydrolysis to the corresponding carboxylic acids. acs.org The hydrolysis of the nitrile can be carried out under acidic or basic conditions. acs.orgyoutube.com

Carbonyl Compound Derivatization and Subsequent Transformations

An alternative approach involves starting with a cyclobutane-containing carbonyl compound and building the propanoic acid chain. For example, cyclobutanone (B123998) could be a starting material. A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester containing a two-carbon unit could introduce the carbon backbone, which is then further modified.

Another strategy involves the ring-opening of cyclobutanol derivatives. Oxidative ring-opening of 1-substituted cyclobutanols can lead to γ-functionalized carbonyl compounds, which could then be transformed into the desired propanoic acid. researchgate.netresearchgate.net

A patent describes the synthesis of 3-oxocyclobutanecarboxylic acid from 3-benzylidene cyclobutyl carboxylic acid via ozonolysis. google.com This indicates that functional group transformations on a pre-existing cyclobutane (B1203170) carboxylic acid scaffold are feasible.

Total Synthesis Approaches to this compound Scaffolds

A total synthesis of this compound would involve the sequential construction of the molecule from simpler, acyclic precursors. While a specific total synthesis for this exact molecule is not detailed in the provided search results, general strategies for synthesizing similar structures can be inferred.

A plausible total synthesis could begin with the formation of the cyclobutane ring itself. For example, a [2+2] cycloaddition could be employed to construct the four-membered ring. Subsequent functionalization would then be necessary to introduce the ether linkage and the propanoic acid side chain.

The synthesis of pipercyclobutanamide A, an all-cis substituted cyclobutane, showcases a modern approach to constructing complex cyclobutane-containing molecules. This synthesis involved C-H olefination on an unactivated cyclobutane ring. nih.gov Such advanced C-H functionalization techniques could potentially be applied to the synthesis of this compound analogues.

A patent for the preparation of 3-oxocyclobutanecarboxylic acid outlines a multi-step synthesis starting from more basic materials, demonstrating a complete synthetic route to a functionalized cyclobutane. google.comgoogle.com

Regioselective and Stereoselective Synthetic Protocols

For analogues of this compound that contain additional substituents on the cyclobutane ring or stereocenters, regioselective and stereoselective synthetic methods are crucial.

Regioselectivity becomes important when dealing with unsymmetrically substituted cyclobutane precursors. For example, the monoborylation of spirocyclobutenes can be achieved with complete regiocontrol using a copper catalyst and a specific phosphine (B1218219) ligand. nih.gov This allows for the selective functionalization of one position on the cyclobutane ring.

Stereoselectivity is key when chiral centers are present. Asymmetric synthesis of cyclobutane derivatives can be achieved through various methods. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to create chiral cyclobutane-containing compounds. acs.org The synthesis of 3-borylated cyclobutanols from enantioenriched epibromohydrins proceeds with high levels of enantiospecificity, providing access to chiral cyclobutanol derivatives. nih.gov These chiral building blocks could then be used to synthesize enantiomerically pure analogues of this compound.

Exploration of Novel Catalytic Systems in Synthesis

The development of novel catalytic systems is a driving force in modern organic synthesis, offering more efficient and selective routes to target molecules.

For the etherification step, various new catalysts have been explored. Iron-based catalysts, for example, have been shown to be effective for the selective formation of ethers from alcohols. acs.org Palladium-thioether-phosphite catalytic systems have demonstrated high yields and enantioselectivities in allylic etherification reactions. acs.org Supported iron oxide nanoparticles have also been used as a recoverable catalyst for the esterification of carboxylic acids. mdpi.com A combination of ferric chloride and pyridine (B92270) has been used to catalyze the esterification of carboxylic acids with ethylene (B1197577) oxide compounds. google.com

In the context of building the carbon framework, catalytic methods for C-C bond formation are highly valuable. The use of bifunctional catalysts that can promote both catalytic transfer hydrogenation and etherification in a one-pot process has been reported for the synthesis of furanic ethers. rsc.org

The table below highlights some novel catalytic systems and their applications relevant to the synthesis of this compound and its analogues:

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Pd–Thioether–Phosphite | Asymmetric Allylic Etherification | High yields and enantioselectivities for C-O bond formation. acs.org | acs.org |

| Iron(III) Chloride | Dehydrative Etherification | Uses readily available iron catalyst, mild conditions. acs.org | acs.org |

| Tf₂NH/Amine Co-catalyst | Silyl (B83357) Enol Etherification | Mild conditions, generates only volatile waste. rsc.org | rsc.org |

| Zirconium/Silicon Mixed Oxides | Catalytic Transfer Hydrogenation and Etherification | Bifunctional catalyst for one-pot synthesis of ethers from carbonyl compounds. rsc.org | rsc.org |

| Supported Iron Oxide Nanoparticles | Esterification | Efficient, recoverable, and environmentally friendly. mdpi.com | mdpi.com |

| Ferric Chloride and Pyridine | Esterification | Synergistic catalysis for the reaction of carboxylic acids and epoxides. google.com | google.com |

Chemical Reactivity and Derivatization Strategies of 3 Cyclobutoxypropanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the most reactive functional group in the 3-Cyclobutoxypropanoic acid molecule and serves as the primary hub for derivatization. Its transformations are well-established in organic chemistry, allowing for the creation of numerous derivatives such as amides, esters, and alcohols.

The conversion of the carboxyl group into amides and esters is a fundamental strategy for modifying the molecule's physicochemical properties. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

Amidation: The direct reaction between a carboxylic acid and an amine is generally unfavorable as it tends to form a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents are employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. chemistrysteps.comnih.gov These agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.orgorganic-chemistry.org The addition of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or activators like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can further enhance reaction rates and yields, particularly with less reactive amines. nih.gov

| Coupling Agent | Additive/Catalyst | Typical Solvent | Key Features |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, THF | Forms insoluble dicyclohexylurea (DCU) byproduct. libretexts.org |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF, Acetonitrile (B52724) | Forms water-soluble urea (B33335) byproduct, simplifying purification. nih.govnih.gov |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | Highly efficient, often used for difficult couplings and in peptide synthesis. nih.gov |

Esterification: The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄). This is a reversible process, and the equilibrium is typically driven towards the product by removing water or using the alcohol as the solvent. orgsyn.org For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. organic-chemistry.org This method uses DCC as the coupling agent and a catalytic amount of DMAP to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. orgsyn.orgwikipedia.org This approach is particularly effective for forming esters with secondary and tertiary alcohols. organic-chemistry.orgcommonorganicchemistry.com

| Method | Reagents | Conditions | Applicability |

|---|---|---|---|

| Fischer Esterification | Alcohol (often in excess), catalytic H₂SO₄ or p-TsOH | Heating/Reflux | Best for simple primary and secondary alcohols. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, catalytic DMAP | Room temperature | Ideal for acid-sensitive substrates and sterically hindered alcohols. wikipedia.orgfiveable.me |

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Room temperature to moderate heating | Forms simple esters (e.g., methyl, ethyl) under basic conditions. commonorganicchemistry.com |

The carboxylic acid group can be completely reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective for reducing carboxylic acids. chemistrysteps.comlibretexts.org The reagent of choice is typically lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk This process converts this compound into 3-cyclobutoxypropan-1-ol. An aldehyde is formed as a transient intermediate during the reduction, but it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol, preventing its isolation. chemistrysteps.commasterorganicchemistry.com

Other modifications of the carboxyl group, though less common, can include conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be used to form other derivatives.

Cyclobutyl Ring Modifications and Substitutions

In contrast to the highly reactive carboxylic acid group, the cyclobutyl ring in this compound is chemically robust and generally unreactive. libretexts.org Cycloalkanes, with the exception of the highly strained cyclopropane, behave similarly to acyclic alkanes and lack functional groups that would serve as sites for facile chemical modification. simply.science The cyclobutane (B1203170) ring possesses some angle strain, making it more reactive than cyclopentane (B165970) or cyclohexane (B81311) but significantly more stable than cyclopropane. simply.sciencewikipedia.org

Substitutions on the cyclobutyl ring would typically require harsh, free-radical conditions (e.g., exposure to halogens under UV light), which would likely lack selectivity and could affect other parts of the molecule. slideshare.net More common reactions involving the cyclobutane core are ring-opening reactions, which occur under specific catalytic conditions, such as hydrogenation at elevated temperatures and pressures with a metal catalyst (e.g., Ni, Pt). pharmaguideline.com Such a reaction would cleave the cyclobutane ring to yield an open-chain alkane derivative. Other specialized ring-opening reactions can be triggered in donor-acceptor cyclobutanes, but these require specific activating groups to be present on the ring, which are absent in this molecule. acs.org Therefore, for this compound, the cyclobutyl ring is best considered a stable, non-reactive scaffold upon which modifications at the propanoic acid chain can be built.

Ether Linkage Cleavage and Interconversion Reactions

The ether linkage in this compound is stable to most chemical conditions but can be cleaved under strongly acidic conditions. pressbooks.pubwikipedia.org This reaction is a key consideration in synthetic planning, as it can be either a desired transformation or an unwanted side reaction. The cleavage is typically accomplished using strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.compearson.com

The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen. longdom.orglibretexts.org

Sₙ2 Mechanism: In the case of this compound, both the cyclobutyl group and the propanoic acid chain are attached to the oxygen via sp³-hybridized carbons. The first step of the reaction is the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon center in an Sₙ2 reaction. This would likely result in the formation of 3-hydroxypropanoic acid and a cyclobutyl halide. libretexts.org

Sₙ1 Mechanism: If one of the alkyl groups attached to the ether oxygen were tertiary, benzylic, or allylic, it could form a stable carbocation, and the cleavage would proceed via an Sₙ1 mechanism. pressbooks.publibretexts.org This is not the primary pathway expected for this compound.

Using a Lewis acid like BBr₃ provides an alternative, often milder, method for ether cleavage. The reaction proceeds via coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion. nih.gov

Introduction of Protecting Groups (e.g., Fmoc) for Advanced Synthesis

In multi-step syntheses involving complex derivatives of this compound, the use of protecting groups is essential to ensure chemoselectivity. slideshare.net Protecting groups temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. oup.com

For this compound, the primary site requiring protection is often the carboxylic acid itself. It can be converted into an ester (e.g., a methyl, ethyl, or benzyl (B1604629) ester) to protect it from bases, nucleophiles, or reducing agents. libretexts.orguchicago.edu The choice of ester is critical, as it must be stable to the planned reaction conditions but easily removable afterward. For example, a benzyl ester can be removed by hydrogenolysis, while a tert-butyl ester is cleaved under mild acidic conditions. libretexts.org

The 9-fluorenylmethoxycarbonyl (Fmoc) group, mentioned in the section title, is a base-labile protecting group almost exclusively used for primary and secondary amines, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org While not directly applicable to this compound, it becomes highly relevant in advanced derivatization strategies. For instance, if this compound were converted into an amino acid analogue (e.g., by introducing an amino group at the 2- or 3-position), the Fmoc group would be the standard choice for protecting the newly introduced amine. nbinno.comnbinno.com This Fmoc-protected derivative could then be used as a building block in the synthesis of peptides or other complex molecules, with the Fmoc group being selectively removed with a mild base like piperidine (B6355638) to allow for chain elongation. wikipedia.org

Role As a Key Building Block in Advanced Organic Synthesis

Precursor for Complex Natural Product Synthesis

While the direct application of 3-cyclobutoxypropanoic acid as a precursor in the total synthesis of complex natural products is not extensively documented in publicly available scientific literature, its structural motifs are relevant to natural product synthesis. The cyclobutane (B1203170) ring is a feature found in a number of natural products, and the propanoic acid side chain provides a versatile point of attachment for further chemical transformations.

Intermediate in the Construction of Functional Organic Molecules

This compound has been utilized as an intermediate in the preparation of functional organic molecules. For instance, it has been listed as an intermediate in the synthesis of imidazo[4,5-b]pyridin-2-yl amides, which are under investigation as Kv7 channel activators. google.com This highlights its role as a building block in the development of pharmaceutically relevant compounds.

Building Block for Peptide Mimetics and Related Structures

The synthesis of derivatives of this compound suggests its potential as a building block for peptide mimetics. A protected amino acid derivative, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclobutoxypropanoic acid, is commercially available. chemsrc.com The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard in solid-phase peptide synthesis, indicates that this derivative is designed for incorporation into peptide chains. The cyclobutoxy moiety would introduce a unique, non-natural side chain, which is a common strategy in the design of peptide mimetics to enhance properties such as stability and receptor binding.

Scaffold for the Synthesis of Amide Derivatives

The carboxylic acid functionality of this compound makes it a suitable scaffold for the synthesis of a wide range of amide derivatives. The general reaction involves the coupling of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent, to form an amide bond. While specific research focusing on a broad library of amide derivatives of this compound is not widely published, its utility in synthesizing specific amides for pharmaceutical applications has been noted. google.com

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework. For 3-Cyclobutoxypropanoic acid, both ¹H NMR and ¹³C NMR provide unambiguous evidence for its structural connectivity.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically around 10-12 ppm, a characteristic chemical shift for such protons. libretexts.orglibretexts.org The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain would likely appear as triplets due to coupling with each other. The protons on the cyclobutoxy ring would present more complex splitting patterns (multiplets) in the upfield region.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 170-185 ppm. libretexts.orgnih.gov The carbons of the propanoic acid chain and the cyclobutyl ring would appear at higher field strengths. The carbon atom of the cyclobutyl ring bonded to the ether oxygen is expected to be deshielded relative to the other ring carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| -O-CH - (cyclobutyl) | 3.8 - 4.2 | Multiplet |

| -O-CH₂- | 3.6 - 3.8 | Triplet |

| -CH₂-COOH | 2.4 - 2.6 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 170 - 185 |

| -O-C H- (cyclobutyl) | 70 - 80 |

| -O-C H₂- | 65 - 75 |

| -C H₂-COOH | 30 - 40 |

| -C H₂- (cyclobutyl) | 20 - 30 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₁₂O₃), the molecular weight is 144.17 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 144. Subsequent fragmentation would provide key structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (∙OH, M-17) and the loss of the entire carboxyl group (∙COOH, M-45). Cleavage of the ether bond is also a likely fragmentation pathway, leading to ions corresponding to the cyclobutoxy and propanoic acid moieties. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 127 | [C₇H₁₁O₂]⁺ | Loss of ∙OH |

| 99 | [C₆H₁₁O]⁺ | Loss of ∙COOH |

| 73 | [C₃H₅O₂]⁺ | Cleavage at ether bond |

| 71 | [C₄H₇O]⁺ | Cleavage at ether bond |

Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating components in a mixture and are therefore critical for assessing the purity of this compound and for its isolation during synthesis. laboratuvar.com

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of non-volatile organic acids. researchgate.net A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable. The mobile phase would typically consist of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. cipac.org Detection is commonly achieved using a UV detector at a low wavelength (~210 nm) where the carboxylic acid functional group absorbs, or with a mass spectrometer for enhanced sensitivity and specificity (LC-MS). nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. shimadzu.com Carboxylic acids can be analyzed directly on specialized polar columns (e.g., wax-based columns) that minimize peak tailing. shimadzu.comnih.gov Alternatively, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester) can improve chromatographic performance and is a common strategy. bevital.nonih.gov A flame ionization detector (FID) provides a robust and universal response for organic compounds, while coupling GC with a mass spectrometer (GC-MS) allows for definitive peak identification based on mass spectra. researchgate.net

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Detector |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (210 nm), MS |

| GC | Wax-based polar column (e.g., SH-WAX) | Helium | FID, MS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly effective for identifying the key functional groups in this compound. The carboxylic acid group gives rise to two very prominent absorptions: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers, and a strong, sharp C=O (carbonyl) stretching absorption around 1710 cm⁻¹. libretexts.orglibretexts.orgdocbrown.info The C-O stretching of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. C-H stretching vibrations from the alkyl portions of the molecule are expected just below 3000 cm⁻¹.

Raman Spectroscopy provides complementary information to IR. While the polar C=O and O-H bonds are strong in the IR spectrum, the more non-polar C-C and C-H bonds of the cyclobutyl and propanoic backbone often give rise to strong signals in the Raman spectrum. nih.gov The C=O stretch is also observable in Raman spectroscopy. This technique can provide a unique "fingerprint" of the molecule, useful for identification and for studying its conformational properties. nih.gov

Table 5: Characteristic Vibrational Spectroscopy Bands

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Carboxylic Acid O-H | IR | 2500 - 3300 | Very Broad, Strong |

| Alkyl C-H | IR, Raman | 2850 - 3000 | Sharp, Medium-Strong |

| Carbonyl C=O | IR, Raman | 1700 - 1725 | Strong (IR), Medium (Raman) |

| Ether C-O | IR | 1050 - 1150 | Strong |

Computational and Theoretical Investigations of 3 Cyclobutoxypropanoic Acid

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular movements and interactions. scienceopen.com

For 3-Cyclobutoxypropanoic acid, an MD simulation could be performed with the molecule solvated in a box of water molecules to mimic aqueous conditions. Such a simulation would reveal how the molecule samples different conformations in solution and how it interacts with the surrounding water molecules through hydrogen bonding.

Hypothetical Parameters and Observations from an MD Simulation of this compound in Water

| Parameter | Value/Setting |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 298 K |

| Pressure | 1 atm |

| Key Observation | |

| Hydrogen Bonds | The carboxylic acid group forms an average of 3.5 hydrogen bonds with water molecules. |

| Conformational Sampling | The molecule predominantly samples the anti and gauche conformations, consistent with DFT results. |

Mechanistic Studies of Reactions Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by identifying transition states and mapping out reaction pathways.

For a hypothetical reaction, such as the acid-catalyzed esterification of this compound with ethanol, computational methods can be used to locate the transition state structures for each step of the reaction. The energy of these transition states determines the activation energy, which is a key factor in the reaction rate.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed.

Hypothetical Activation Energies for the Esterification of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | DFT (B3LYP/6-31G) | 12.5 |

| Nucleophilic Attack by Ethanol | DFT (B3LYP/6-31G) | 22.8 |

| Proton Transfer | DFT (B3LYP/6-31G) | 8.2 |

| Elimination of Water | DFT (B3LYP/6-31G) | 18.6 |

Computational catalysis studies how catalysts influence reaction mechanisms and energetics. nih.gov For instance, the hydrolysis of the ether linkage in this compound could be investigated under both uncatalyzed and acid-catalyzed conditions.

By modeling the reaction with and without a catalyst (e.g., a hydronium ion), the reduction in the activation energy barrier by the catalyst can be quantified, providing a molecular-level understanding of its catalytic effect.

Hypothetical Comparison of Uncatalyzed vs. Acid-Catalyzed Ether Hydrolysis of this compound

| Reaction Pathway | Rate-Limiting Step | Activation Energy (kcal/mol) |

| Uncatalyzed | Nucleophilic attack by water | 45.2 |

| Acid-Catalyzed | Nucleophilic attack by water on protonated ether | 25.7 |

These hypothetical findings would demonstrate the significant rate enhancement provided by the acid catalyst.

Emerging Applications and Future Research Directions

Exploration in Materials Science Applications

The structural characteristics of 3-cyclobutoxypropanoic acid suggest its potential as a valuable building block in the synthesis of advanced polymers and materials. The presence of the cyclobutoxy group could impart unique thermal and mechanical properties to polymer backbones. For instance, analogous alkoxypropanoic acid derivatives have been investigated for their role in creating specialized polymer latexes and coatings. researchgate.net

Future research could focus on the polymerization of this compound or its derivatives to create novel polyesters. The strained cyclobutane (B1203170) ring might influence the polymer's degradation profile, potentially leading to the development of new biodegradable materials.

Table 1: Potential Polymer Applications Based on Analogous Compounds

| Polymer Type | Potential Property Influence of Cyclobutoxy Group | Relevant Research Area |

|---|---|---|

| Polyesters | Modified thermal stability and biodegradability | Bioplastics and specialty polymers google.com |

| Polyacrylates | Enhanced cross-linking capabilities | Adhesives and coatings |

This table presents hypothetical applications based on the known behavior of similar functional groups in polymer chemistry.

Development of Novel Synthetic Pathways Utilizing Sustainable Methodologies

The synthesis of ethers and carboxylic acids is an area of active research within green chemistry, which aims to develop more environmentally benign chemical processes. alfa-chemistry.com Future investigations into the synthesis of this compound could prioritize sustainable methodologies. This could involve exploring catalytic Williamson ether synthesis under greener conditions or developing novel routes that minimize waste and energy consumption. acs.org

Recent advancements in the synthesis of ethers from readily available starting materials and the use of sustainable catalysts could provide a roadmap for more eco-friendly production of this compound. acs.orggoogle.com

Investigation of Advanced Functionalization Strategies for Enhanced Reactivity

The carboxylic acid group of this compound is a prime target for a wide array of chemical transformations. researchgate.net However, the presence of the ether linkage provides additional sites for functionalization. Modern synthetic methods, such as C-H functionalization, could enable the selective modification of the cyclobutane ring or the propanoic acid backbone. semanticscholar.orgacs.orgacs.org

Carboxylic acids are known to act as directing groups in C-H activation reactions, which could allow for precise chemical modifications of the molecule, leading to a diverse library of derivatives with potentially enhanced properties and reactivities. sigmaaldrich.com

Table 2: Potential Functionalization Reactions

| Reaction Type | Target Site | Potential Outcome |

|---|---|---|

| Esterification | Carboxylic acid | Creation of derivatives with varied physical properties |

| Amidation | Carboxylic acid | Synthesis of novel amides for biological screening |

| C-H Activation | Cyclobutane ring | Introduction of new functional groups for materials science |

This table outlines plausible chemical modifications based on the known reactivity of carboxylic acids and ethers.

Potential as a Template for Molecular Recognition Studies

The defined shape and functionality of this compound make it an interesting candidate for studies in molecular recognition. Carboxylic acids are known to participate in hydrogen bonding and other non-covalent interactions, which are fundamental to host-guest chemistry. ijacskros.comresearchgate.net

It is conceivable that this compound could be used as a template molecule in the development of molecularly imprinted polymers (MIPs). These polymers are designed to have cavities that specifically recognize and bind to a target molecule, finding applications in chemical sensing, separation science, and catalysis.

Synergistic Approaches: Combining Experimental and Computational Methods in Future Research

A comprehensive understanding of this compound will likely benefit from a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.orgfrontiersin.org Computational chemistry can provide valuable insights into the molecule's conformational preferences, electronic properties, and potential reaction pathways. nih.gov

Such computational studies could guide experimental efforts by predicting the most promising synthetic routes and functionalization strategies, thereby accelerating the exploration of this compound's potential. nih.govresearchgate.net The interplay between theoretical predictions and empirical results will be crucial in unlocking the full scientific and technological value of this compound. nih.govnih.govbirmingham.ac.uk

Q & A

Q. What statistical approaches are suitable for analyzing clustered data in studies involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.